molecular formula C7H16ClNO2 B13450598 3,3-Bis(methoxymethyl)azetidine hydrochloride

3,3-Bis(methoxymethyl)azetidine hydrochloride

Cat. No.: B13450598
M. Wt: 181.66 g/mol
InChI Key: QCDYCBMSQQHHJQ-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO2.ClH. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with methoxymethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,3-Bis(methoxymethyl)azetidine hydrochloride is unique due to its bis(methoxymethyl) substitution pattern. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications. Its ability to undergo a variety of chemical reactions and its potential biological activities further distinguish it from other azetidine derivatives .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

3,3-bis(methoxymethyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-8-4-7;/h8H,3-6H2,1-2H3;1H

InChI Key

QCDYCBMSQQHHJQ-UHFFFAOYSA-N

Canonical SMILES

COCC1(CNC1)COC.Cl

Origin of Product

United States

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